

ACHN-975 and Other LpxC Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Achn-975

Cat. No.: B605131

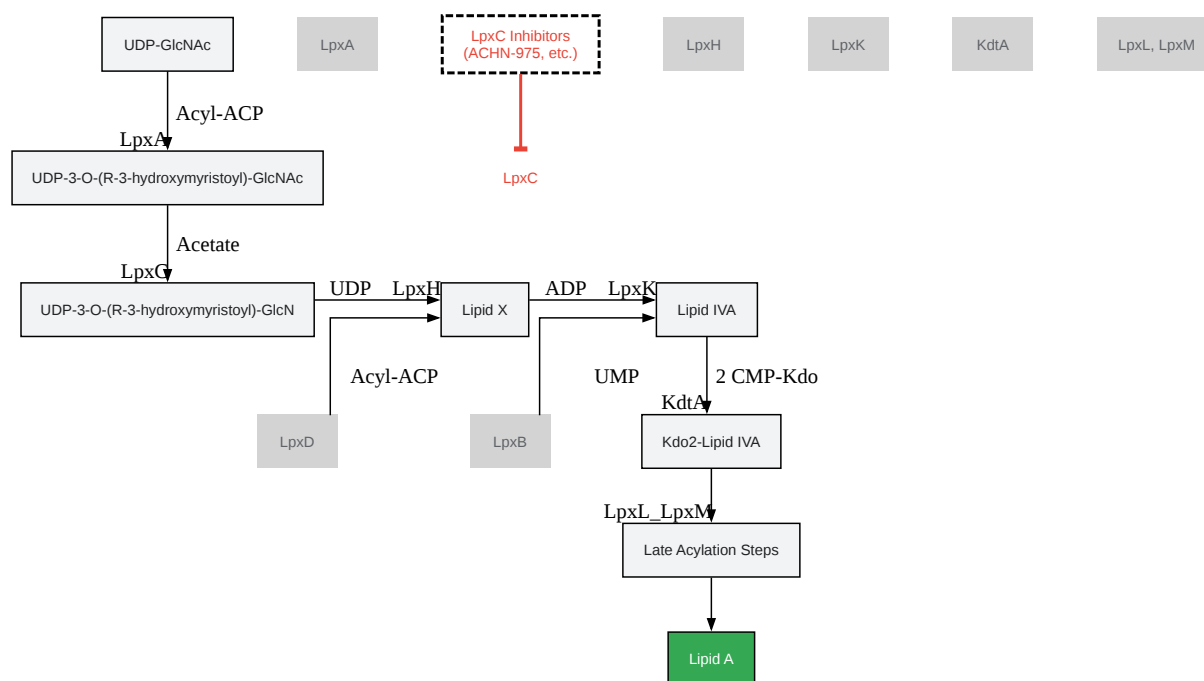
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The novel antibiotic target, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway, has emerged as a promising avenue for the development of new therapeutics. **ACHN-975** was the first LpxC inhibitor to advance to human clinical trials.^[1] This guide provides an objective comparison of the efficacy of **ACHN-975** against other notable LpxC inhibitors, supported by experimental data.

Mechanism of Action: Targeting the Lipid A Pathway

LpxC is a crucial zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.^{[2][3]} Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism is distinct from currently available antibiotics, reducing the likelihood of cross-resistance.^[4]



[Click to download full resolution via product page](#)

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. A lower MIC value indicates that less drug is required to inhibit the growth of the organism.

Table 1: Comparative MICs of LpxC Inhibitors against *Pseudomonas aeruginosa*

Compound	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
ACHN-975	0.06 ^[1]	0.25 ^[1]
LPXC-516	-	2 ^[1]
LPXC-313	-	2 ^[1]
LPXC-289	-	2 ^[1]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: ACHN-975 MIC Distribution against Gram-Negative Isolates^[5]

Organism (No. of Isolates)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Enterobacteriaceae (197)	0.5	2	≤0.06 - 2
<i>Pseudomonas aeruginosa</i> (30)	0.25	2	≤0.06 - 2
ESBL-producing Enterobacteriaceae (19)	0.5	2	0.25 - 2
Carbapenemase-producing Enterobacteriaceae (58)	1	2	0.12 - 2
Carbapenem-resistant <i>P. aeruginosa</i> (10)	0.5	1	0.12 - 1

As the data indicates, **ACHN-975** demonstrates potent activity against a broad range of Gram-negative pathogens, including multidrug-resistant strains.[5] Notably, it exhibits superior in vitro potency against *P. aeruginosa* compared to other LpxC inhibitors from the same discovery program.[1]

Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting a specific enzyme.

Table 3: LpxC Enzyme Inhibition and Antibacterial Activity

Compound	<i>P. aeruginosa</i> LpxC IC ₅₀ (nM)	<i>E. coli</i> LpxC IC ₅₀ (nM)	<i>E. coli</i> MIC (µg/mL)
ACHN-975	Data not available	0.02[6]	≤4[7]
LPXC-516	Data not available	Data not available	Data not available
LPXC-313	Data not available	Data not available	Data not available
LPXC-289	Data not available	Data not available	Data not available
L-161,240	Data not available	30[8]	1-3[8]
BB-78485	Data not available	160[9]	Data not available

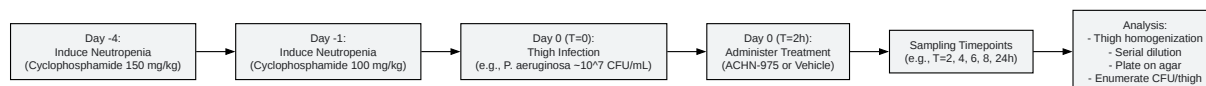
ACHN-975 shows subnanomolar inhibitory activity against the *E. coli* LpxC enzyme.[6]

In Vivo Efficacy: Neutropenic Mouse Thigh Model

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[10][11] In this model, **ACHN-975** demonstrated dose-dependent bactericidal activity against *P. aeruginosa*. [1]

A single intraperitoneal administration of **ACHN-975** at doses of 5, 10, and 30 mg/kg led to a significant reduction in bacterial titers within the first 4 hours of treatment.[2][6] Notably, at the 10 mg/kg and 30 mg/kg doses, a 3-log₁₀ reduction in bacterial count was observed at 4 hours

and sustained through 24 hours, even after the free drug concentration fell below the MIC.[1]
This suggests a prolonged post-antibiotic effect.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
 2. researchgate.net [researchgate.net]
 3. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]
 4. researchgate.net [researchgate.net]
 5. jmilabs.com [jmilabs.com]
 6. medchemexpress.com [medchemexpress.com]
 7. researchgate.net [researchgate.net]
 8. researchgate.net [researchgate.net]
 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
 10. noblelifesci.com [noblelifesci.com]
 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- To cite this document: BenchChem. [ACHN-975 and Other LpxC Inhibitors: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b605131#achn-975-vs-other-lpxc-inhibitors-comparative-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com